molecular formula C22H23N5O3 B11430278 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl}-N-(2-methylphenyl)acetamide

2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B11430278
M. Wt: 405.4 g/mol
InChI Key: LMUKJIPTFKIWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with phenyl and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the phenyl and acetyl groups under specific reaction conditions. Common reagents used in these steps include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl and acetyl structure.

    Schiff base conjugated-Palladium complexes: Compounds with potential anticancer properties.

Uniqueness

2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and the pyrrolo[3,4-d][1,2,3]triazole core, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H23N5O3/c1-13(2)15-8-10-16(11-9-15)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-17-7-5-4-6-14(17)3/h4-11,13,19-20H,12H2,1-3H3,(H,23,28)

InChI Key

LMUKJIPTFKIWLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.